molecular formula C17H20N2O4 B15176320 (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate

Cat. No.: B15176320
M. Wt: 316.35 g/mol
InChI Key: QPVZCYNJSZSASF-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 2-benzylpiperidine-1-carboxylate moiety. It has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate typically involves the coupling of a 2,5-dioxopyrrolidin-1-yl derivative with a 2-benzylpiperidine-1-carboxylate precursor. One common method involves the use of solid-phase synthesis techniques, where the 2,5-dioxopyrrolidin-1-yl group is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by reaction with the 2-benzylpiperidine-1-carboxylate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated solid-phase synthesizers. The process typically includes purification steps such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential as an anticonvulsant agent. It has shown promise in animal models of epilepsy, demonstrating potent protection against seizures .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications in treating neurological disorders such as epilepsy. Its ability to modulate neurotransmitter activity makes it a candidate for further drug development .

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it valuable for various synthetic applications .

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate involves modulation of neurotransmitter activity in the brain. It acts as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), enhancing the uptake of glutamate and reducing excitotoxicity. This modulation helps in controlling seizures and other neurological symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate stands out due to its specific action on EAAT2, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a promising candidate for further research and development in the field of neurology .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate

InChI

InChI=1S/C17H20N2O4/c20-15-9-10-16(21)19(15)23-17(22)18-11-5-4-8-14(18)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

QPVZCYNJSZSASF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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